molecular formula C11H21N B1274347 (2-Cyclohex-1-EN-1-ylethyl)propylamine CAS No. 356532-69-9

(2-Cyclohex-1-EN-1-ylethyl)propylamine

Cat. No.: B1274347
CAS No.: 356532-69-9
M. Wt: 167.29 g/mol
InChI Key: DVGHUOYENMDAMQ-UHFFFAOYSA-N
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Description

(2-Cyclohex-1-EN-1-ylethyl)propylamine is an organic compound with the molecular formula C11H21N It is a derivative of cyclohexene and propylamine, characterized by the presence of a cyclohexene ring attached to an ethyl group, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohex-1-EN-1-ylethyl)propylamine typically involves the reaction of cyclohexene with ethylamine under specific conditions. One common method is the catalytic hydrogenation of cyclohexene in the presence of ethylamine, followed by the addition of propylamine. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing specialized reactors and catalysts to optimize yield and purity. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohex-1-EN-1-ylethyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce more saturated amines.

Scientific Research Applications

(2-Cyclohex-1-EN-1-ylethyl)propylamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Cyclohex-1-EN-1-ylethyl)propylamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the ethyl and propyl groups.

    Propylamine: Contains the propylamine moiety but lacks the cyclohexene ring.

    Cyclohexene: Contains the cyclohexene ring but lacks the amine group.

Uniqueness

(2-Cyclohex-1-EN-1-ylethyl)propylamine is unique due to its combination of a cyclohexene ring and a propylamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these combined features are advantageous.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h6,12H,2-5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGHUOYENMDAMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292932
Record name N-Propyl-1-cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356532-69-9
Record name N-Propyl-1-cyclohexene-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356532-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Propyl-1-cyclohexene-1-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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